molecular formula C9H20N2 B3417077 1-(Sec-butyl)piperidin-4-amine CAS No. 1016820-77-1

1-(Sec-butyl)piperidin-4-amine

Cat. No.: B3417077
CAS No.: 1016820-77-1
M. Wt: 156.27 g/mol
InChI Key: DBBKREWGWFNQHZ-UHFFFAOYSA-N
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Description

1-(sec-Butyl)piperidin-4-amine is a piperidine derivative characterized by a sec-butyl group (a branched four-carbon alkyl chain) attached to the nitrogen atom of the piperidine ring and an amine group at the 4-position. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility. The sec-butyl substituent introduces steric bulk and lipophilicity, which can influence pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

Properties

IUPAC Name

1-butan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(2)11-6-4-9(10)5-7-11/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBKREWGWFNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016820-77-1
Record name 1-(sec-butyl)piperidin-4-amine
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Preparation Methods

The synthesis of 1-(Sec-butyl)piperidin-4-amine involves several synthetic routes and reaction conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine . The piperidine ring can then be functionalized to introduce the sec-butyl group at the nitrogen atom. Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial production methods typically involve large-scale hydrogenation processes and the use of efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(Sec-butyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
This compound has been explored for its potential in drug development, particularly as a scaffold for designing novel therapeutics. Its structural similarity to other bioactive piperidine derivatives makes it a candidate for further optimization in the context of various diseases.

2. Antiviral Activity
Recent studies have identified piperidine derivatives as inhibitors of viral replication. For instance, derivatives of 4-aminopiperidine have shown promise as inhibitors of hepatitis C virus (HCV) assembly, suggesting that similar compounds like 1-(sec-butyl)piperidin-4-amine could be investigated for antiviral properties .

3. Neuropharmacology
The piperidine structure is often associated with neuroactive compounds. Research indicates that modifications to the piperidine ring can influence the binding affinity to neurotransmitter receptors, which may lead to the development of new treatments for neurological disorders .

Synthetic Chemistry Applications

1. Building Block in Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing more complex molecules .

2. Reagent in Chemical Reactions
The compound can act as a reagent in several chemical transformations, facilitating the synthesis of other functionalized piperidine derivatives that may have enhanced biological activity or utility in materials science .

Biological Research Applications

1. Enzyme Inhibition Studies
Research into enzyme inhibitors has highlighted the role of piperidine derivatives in modulating enzyme activity. Studies have shown that compounds similar to this compound can inhibit specific enzymes, making them useful in biochemical assays.

2. Structure-Activity Relationship (SAR) Studies
The exploration of SAR is crucial for understanding how structural modifications affect biological activity. This compound can be utilized to study the impact of different substituents on pharmacological properties, aiding in the design of more effective drugs .

Case Studies and Research Findings

StudyApplicationFindings
Antiviral ScreeningIdentified as part of a series targeting HCV assembly; showed synergistic effects with existing antivirals.
NeuropharmacologyInvestigated for its potential effects on neurotransmitter systems; showed promise in receptor binding studies.
Synthetic PathwaysEvaluated as a precursor in the synthesis of novel piperidine derivatives with enhanced biological profiles.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .

The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence various biological processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(sec-butyl)piperidin-4-amine with structurally related piperidine derivatives, emphasizing substituent effects on properties and applications:

Compound Substituent Molecular Formula Key Properties Applications References
This compound sec-Butyl (branched alkyl) C₉H₂₀N₂ Moderate lipophilicity, steric hindrance, potential for CNS penetration Hypothesized use in neurological or antimicrobial agents (inferred from analogs)
1-tert-Butyl-N-methylpiperidin-4-amine tert-Butyl (branched alkyl), N-methyl C₁₀H₂₂N₂ High steric bulk, increased metabolic stability, reduced polarity Drug intermediates, cognitive enhancers
1-(Cyclobutylmethyl)piperidin-4-amine Cyclobutylmethyl (cyclic alkyl) C₁₀H₂₀N₂ Enhanced rigidity, potential for receptor selectivity Anticancer, antimicrobial agents
1-Benzylpiperidin-4-amine Benzyl (aromatic) C₁₂H₁₈N₂ π-π interaction capability, moderate solubility in polar solvents Antipsychotics, antihistamines
1-(5-Bromo-2-nitrophenyl)piperidin-4-amine Bromo-nitrophenyl (electron-withdrawing) C₁₁H₁₄BrN₃O₂ Electron-deficient ring, reactive toward nucleophiles Pharmaceutical intermediates, materials science
1-(Methylsulfonyl)piperidin-4-amine hydrochloride Methylsulfonyl (electron-withdrawing) C₆H₁₄ClN₂O₂S High polarity, strong hydrogen-bonding capacity Enzyme inhibitors, receptor modulators

Key Structural and Functional Comparisons:

In contrast, smaller groups like methylsulfonyl or cyclobutylmethyl may allow tighter interactions with biological targets .

Electronic Effects :

  • Aromatic substituents (e.g., benzyl) enable π-π stacking, useful in receptor binding, while electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity in nucleophilic substitution reactions .
  • The sec-butyl group, being electron-donating, may stabilize cationic intermediates in synthetic pathways or enhance membrane permeability .

Biological Activity :

  • Cyclobutylmethyl and tert-butyl analogs are linked to antimicrobial and cognitive-enhancing activities, respectively, suggesting that the sec-butyl variant could share similar profiles .
  • Bromo-nitrophenyl derivatives exhibit reactivity useful in covalent drug design, a property less likely with alkyl-substituted piperidines like the sec-butyl compound .

Solubility and Pharmacokinetics :

  • Methylsulfonyl and hydrochloride salts improve aqueous solubility, whereas sec-butyl and tert-butyl groups may reduce it, necessitating formulation adjustments for drug delivery .

Research Findings and Hypotheses

While direct data on this compound are absent in the evidence, inferences from analogs suggest:

  • Synthetic Utility : The sec-butyl group’s moderate steric bulk could facilitate selective alkylation reactions in multi-step syntheses .
  • Biological Potential: Similar piperidines with branched alkyl groups show activity in CNS disorders, implying possible neuropharmacological applications .
  • Stability : Compared to aromatic or electron-deficient analogs, the sec-butyl derivative may exhibit greater oxidative stability under physiological conditions .

Biological Activity

1-(Sec-butyl)piperidin-4-amine is a piperidine derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C9H20N2C_9H_{20}N_2 and features a piperidine ring substituted with a sec-butyl group. Its structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involved in pain and inflammation pathways. The compound's mechanism may involve:

  • Inhibition of Receptors : Interaction with specific neurotransmitter receptors, potentially influencing pain perception and inflammatory responses.
  • Enzyme Modulation : Acting as an inhibitor or modulator of enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential cytotoxic effects on cancer cell lines.
Anti-inflammatoryModulates inflammatory pathways, reducing COX-2 activity.
AntiviralShows promise in inhibiting HIV-1 replication in vitro.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In a study evaluating various piperidine derivatives, this compound demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported to be in the low micromolar range, indicating potent activity .
  • Anticancer Potential : Research focusing on the cytotoxic effects of this compound revealed that it can inhibit the proliferation of certain cancer cell lines at low concentrations. The half-maximal inhibitory concentration (IC50) values were significantly lower than those for standard chemotherapeutic agents, suggesting a favorable therapeutic index .
  • Anti-inflammatory Effects : In vitro assays showed that this compound effectively inhibited COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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